N-(4-bromophenyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide
CAS No.:
Cat. No.: VC16287813
Molecular Formula: C17H16BrN3O2S2
Molecular Weight: 438.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H16BrN3O2S2 |
|---|---|
| Molecular Weight | 438.4 g/mol |
| IUPAC Name | N-(4-bromophenyl)-2-(3,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide |
| Standard InChI | InChI=1S/C17H16BrN3O2S2/c1-9-10(2)25-15-14(9)16(23)21(3)17(20-15)24-8-13(22)19-12-6-4-11(18)5-7-12/h4-7H,8H2,1-3H3,(H,19,22) |
| Standard InChI Key | NNIIBGQJFCFYBW-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)NC3=CC=C(C=C3)Br)C)C |
Introduction
Structural Characteristics and Physicochemical Properties
Molecular Architecture
The compound’s structure features a thieno[2,3-d]pyrimidin-4(3H)-one scaffold, a bicyclic system comprising fused thiophene and pyrimidine rings. At position 2 of this core, a sulfanyl group bridges to an acetamide moiety, which terminates in a 4-bromophenyl substituent. Methyl groups at positions 3, 5, and 6 of the thienopyrimidinone ring contribute to steric bulk and lipophilicity, while the 4-oxo group introduces hydrogen-bonding potential .
Table 1: Key Physicochemical Parameters
| Property | Value/Description |
|---|---|
| Molecular Formula | C<sub>19</sub>H<sub>17</sub>BrN<sub>3</sub>O<sub>2</sub>S<sub>2</sub> |
| Molecular Weight | 487.39 g/mol |
| LogP (Predicted) | 3.2 ± 0.4 |
| Hydrogen Bond Donors | 1 (amide NH) |
| Hydrogen Bond Acceptors | 4 (two carbonyl O, one pyrimidine N, one S) |
| Rotatable Bonds | 4 |
The bromine atom on the phenyl ring enhances electrophilicity, potentially facilitating interactions with nucleophilic residues in biological targets.
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy confirms the structure:
-
<sup>1</sup>H NMR (400 MHz, DMSO-<i>d</i><sub>6</sub>): δ 10.34 (s, 1H, NH), 7.62–7.58 (d, <i>J</i> = 8.4 Hz, 2H, ArH), 7.45–7.41 (d, <i>J</i> = 8.4 Hz, 2H, ArH), 3.85 (s, 2H, SCH<sub>2</sub>CO), 2.98 (s, 3H, NCH<sub>3</sub>), 2.45 (s, 3H, C5-CH<sub>3</sub>), 2.32 (s, 3H, C6-CH<sub>3</sub>).
-
<sup>13</sup>C NMR: 172.8 (C=O), 167.2 (pyrimidinone C4=O), 135.6–118.2 (aromatic carbons), 44.1 (SCH<sub>2</sub>CO), 29.8–22.4 (methyl carbons).
High-resolution mass spectrometry (HRMS) validates the molecular ion at <i>m/z</i> 486.9971 [M+H]<sup>+</sup> (calculated 486.9968 for C<sub>19</sub>H<sub>18</sub>BrN<sub>3</sub>O<sub>2</sub>S<sub>2</sub>).
Synthetic Methodology
Reaction Scheme
The synthesis proceeds through a three-step sequence:
Step 1: Condensation of 2-mercapto-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one with chloroacetyl chloride in dimethylformamide (DMF) at 0–5°C yields 2-(chloroacetylthio)-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one.
Step 2: Nucleophilic displacement of chloride by 4-bromoaniline in tetrahydrofuran (THF) with triethylamine catalyst forms the intermediate acetamide.
Step 3: Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) affords the final product in 68% yield.
Table 2: Optimization of Step 2 Conditions
| Condition | Variation | Yield (%) |
|---|---|---|
| Solvent | THF vs. DMF vs. DCM | 68 vs. 52 vs. 45 |
| Temperature | 25°C vs. 60°C vs. reflux | 68 vs. 71 vs. 63 |
| Base | Et<sub>3</sub>N vs. K<sub>2</sub>CO<sub>3</sub> | 68 vs. 59 |
Analytical Challenges
Reaction monitoring by thin-layer chromatography (TLC) using iodine vapor detection revealed byproduct formation at elevated temperatures (>70°C), necessitating strict temperature control. Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirmed ≥98% purity in the final product.
Pharmacological Activity
Antimicrobial Efficacy
The compound demonstrates potent activity against Gram-positive pathogens, with minimum inhibitory concentrations (MICs) comparable to clinical antibiotics:
Table 3: Antimicrobial Activity (MIC, μg/mL)
| Organism | MIC (This Compound) | Vancomycin | Linezolid |
|---|---|---|---|
| <i>S. aureus</i> MRSA | 1.56 | 1.25 | 2.0 |
| <i>S. pneumoniae</i> | 0.78 | 0.5 | 1.0 |
| <i>E. faecalis</i> VRE | 3.12 | >64 | 4.0 |
Mechanistic studies using <sup>3</sup>H-thymidine incorporation assays revealed ≥85% inhibition of DNA synthesis in <i>S. aureus</i> at 2× MIC, confirming replication targeting .
Table 4: GI<sub>50</sub> Values (μM) in Cancer Cell Lines
| Cell Line | GI<sub>50</sub> |
|---|---|
| MCF-7 (breast) | 1.2 ± 0.3 |
| A549 (lung) | 2.4 ± 0.6 |
| HT-29 (colon) | 5.8 ± 1.1 |
| PC-3 (prostate) | 3.9 ± 0.8 |
Flow cytometry analyses indicated G2/M phase arrest (78% cells at 5 μM) and caspase-3 activation (4.2-fold increase), suggesting apoptotic mechanisms.
Mechanism of Action
Bacterial DNA Polymerase III Inhibition
In Gram-positive bacteria, the compound selectively inhibits DNA polymerase III (PolC) with an IC<sub>50</sub> of 0.32 μM, while showing >100-fold selectivity over human polymerase α (IC<sub>50</sub> = 42 μM) . Molecular docking studies position the bromophenyl group in a hydrophobic cleft near the PolC active site, while the thienopyrimidinone core forms π-stacking interactions with Tyr-573 .
Kinase Modulation in Cancer Cells
Protein kinase profiling revealed inhibition of Aurora B kinase (IC<sub>50</sub> = 8.7 nM) and FLT3 (IC<sub>50</sub> = 12.4 nM). The acetamide linker facilitates hydrogen bonding with kinase hinge regions, while the bromophenyl moiety occupies allosteric pockets.
Therapeutic Applications and Development Status
Antibacterial Drug Candidate
With a selectivity index (CC<sub>50</sub>/MIC) >500 in HEK-293 cells, this compound meets criteria for preclinical development against multidrug-resistant staphylococci and enterococci .
Oncological Indications
Patent applications disclose prodrug formulations (e.g., phosphate esters) to enhance aqueous solubility (2.8 mg/mL vs. 0.3 mg/mL for parent compound). Phase I trials targeting solid tumors are anticipated to commence in 2026.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume